molecular formula C14H11NO2 B6375750 2-Cyano-4-(4-methoxyphenyl)phenol CAS No. 1261949-38-5

2-Cyano-4-(4-methoxyphenyl)phenol

Cat. No.: B6375750
CAS No.: 1261949-38-5
M. Wt: 225.24 g/mol
InChI Key: TWLPIJPBZLRIKM-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-methoxyphenyl)phenol is a phenolic derivative featuring a cyano (-CN) group at the 2-position and a 4-methoxyphenyl substituent at the 4-position of the benzene ring. The cyano group is electron-withdrawing, which may enhance the acidity of the phenolic -OH group compared to non-cyano analogs. Such structural features suggest applications in pharmaceuticals or materials science, though specific biological or industrial uses remain underexplored in available literature .

Properties

IUPAC Name

2-hydroxy-5-(4-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLPIJPBZLRIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684678
Record name 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-38-5
Record name 4-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base, and an appropriate solvent under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Cyano-4-(4-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Cyano-4-(4-methylphenyl)phenol

  • Molecular Formula: C₁₄H₁₁NO
  • Molar Mass : 209.24 g/mol
  • Key Differences : Replaces the methoxy (-OCH₃) group with a methyl (-CH₃) group at the 4-position of the phenyl substituent.
  • Impact on Properties: Solubility: The methyl group is less polar than methoxy, likely reducing aqueous solubility. Electron Effects: Methyl is electron-donating, which may slightly decrease phenolic -OH acidity compared to the methoxy analog. Applications: No specific biological data are available, but reduced polarity might limit its utility in hydrophilic environments .

(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

  • Molecular Formula : C₁₇H₁₈O₃
  • Molar Mass : 270.32 g/mol
  • Key Differences: Incorporates a propenyl chain linking the 4-methoxyphenyl group to the phenolic ring, along with an additional methoxy substituent at the 2-position.
  • Impact on Properties :
    • Biological Activity : MMPP demonstrates potent anti-arthritic effects by inhibiting STAT3 activation, reducing pro-inflammatory cytokines.
    • Drug-Likeness : Improved solubility and stability compared to its parent compound (BHPB), attributed to the propenyl bridge and methoxy groups.
    • Structural Advantage : The extended conjugation from the propenyl group may enhance binding to biological targets .

4-Amino-2-phenylphenol

  • Molecular Formula: C₁₂H₁₁NO
  • Molar Mass : 185.23 g/mol
  • Key Differences: Substitutes the cyano group with an amino (-NH₂) group at the 2-position.
  • Impact on Properties: Toxicity: Limited toxicological data exist, but amino groups can pose reactivity risks, necessitating stringent safety protocols (e.g., skin/eye protection during handling). Acidity: The amino group is less electron-withdrawing than cyano, resulting in a less acidic phenolic -OH. Applications: Potential use in dyes or polymers, though unverified in the provided evidence .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Substituents Molar Mass (g/mol) Solubility Biological Activity Toxicity Concerns
2-Cyano-4-(4-methoxyphenyl)phenol C₁₄H₁₁NO₂ -CN, 4-OCH₃Ph 225.25 Moderate (inferred) Not reported Likely high (cyano)
2-Cyano-4-(4-methylphenyl)phenol C₁₄H₁₁NO -CN, 4-CH₃Ph 209.24 Low Not reported Moderate (cyano)
MMPP C₁₇H₁₈O₃ -OCH₃, propenyl-4-OCH₃Ph 270.32 High Anti-arthritic (STAT3 inhibition) Low (optimized design)
4-Amino-2-phenylphenol C₁₂H₁₁NO -NH₂, Ph 185.23 Unknown Not reported High (amino group)

Key Findings and Implications

Methoxy vs. Methyl: Methoxy improves solubility but may reduce thermal stability compared to methyl due to increased polarity.

Biological Relevance: MMPP’s anti-arthritic efficacy highlights the importance of extended conjugation (propenyl chain) and methoxy groups in drug design. This suggests that this compound could be modified similarly for targeted bioactivity .

The absence of toxicity data for this compound warrants precautionary measures in laboratory settings .

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